2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one
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Overview
Description
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multiple steps. One common method includes the condensation of a purine derivative with a tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,4S,5R)-5-(hydroxymethyl)-4-((propan-2-ylideneamino)oxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- 2-Amino-9-((2R,4S,5R)-5-(hydroxymethyl)-4-((propan-2-ylideneamino)oxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one apart from similar compounds is its specific structural configuration and functional groups. These unique features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N5O4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C11H17N5O4/c1-15-4-16(7-2-5(18)6(3-17)20-7)9-8(15)10(19)14-11(12)13-9/h5-7,17-18H,2-4H2,1H3,(H3,12,13,14,19)/t5-,6+,7+/m0/s1 |
InChI Key |
RIVQCSDZIOSPTL-RRKCRQDMSA-N |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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